molecular formula C6H2Er2O13 B8022776 Erbium(III) oxalate hydrate

Erbium(III) oxalate hydrate

Cat. No. B8022776
M. Wt: 616.59 g/mol
InChI Key: SXOPGAPUQCFZMX-UHFFFAOYSA-H
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Description

Erbium(III) oxalate hydrate is a useful research compound. Its molecular formula is C6H2Er2O13 and its molecular weight is 616.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermal Decomposition : Erbium oxalate hydrate undergoes thermal decomposition, which has been studied extensively. This process involves a stepwise dehydration and eventual decomposition into erbium oxide (Er2O3). Such studies are crucial for understanding the thermal stability and decomposition pathways of rare earth metal oxalates (Balboul, 2000).

  • Photonic Applications : Erbium (III) oxalate nanoparticles have been used in composite materials for photonic applications. These materials exhibit strong room-temperature green up-conversion emission, which is significant for optical technologies (Que et al., 2001).

  • Luminescence Properties : The luminescence properties of erbium (III) oxalate nanoparticles in various composite materials have been studied. These properties are crucial for developing materials with specific optical characteristics, such as up-conversion luminescence used in lasers and display technologies (Que & Kam, 2002).

  • Crystal Structure Analysis : The crystal structure of compounds containing erbium(III) has been analyzed, providing insights into the coordination environment of erbium in these complexes. Such studies are vital for the development of new materials with desired chemical and physical properties (Gracheva et al., 2011).

  • Speciation in Solutions : Research has been conducted on the speciation of erbium in chloride-bearing solutions at elevated temperatures, which is essential for understanding the chemical behavior of erbium in various environmental and industrial contexts (Migdisov et al., 2008).

  • Preparation and Characterization : The preparation and characterization of erbium oxalate and erbium oxide nanoparticles through techniques like microemulsion have been studied. This research is crucial for the synthesis of nanoparticles with specific properties for use in various applications (Que et al., 2001).

properties

IUPAC Name

erbium(3+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Er.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPGAPUQCFZMX-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Er2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder; [Hawley]
Record name Erbium oxalate hydrate
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CAS RN

58176-72-0
Record name Erbium(III) oxalate hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erbium(III) oxalate hydrate

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